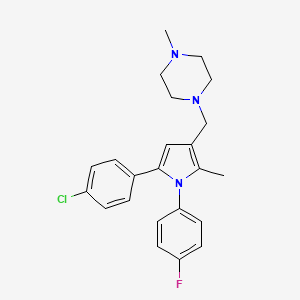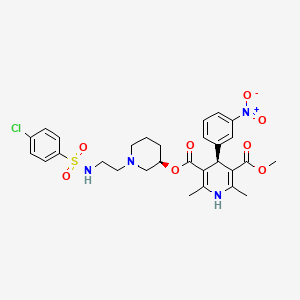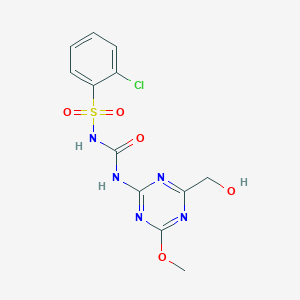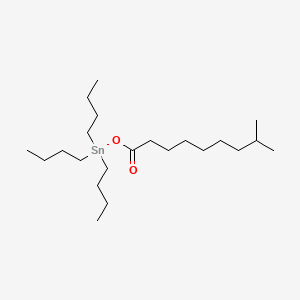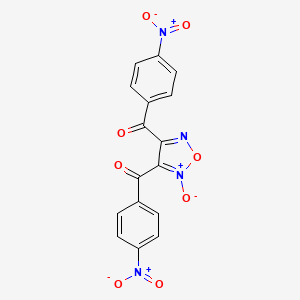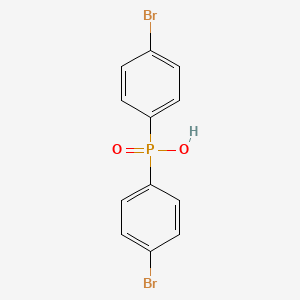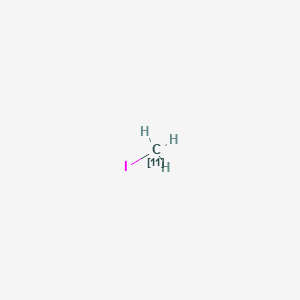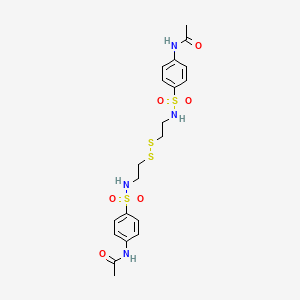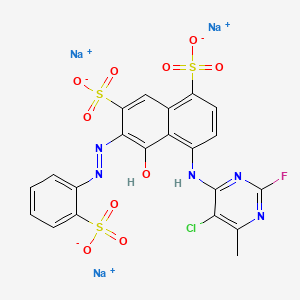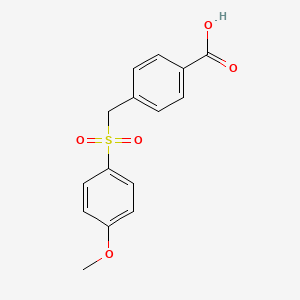
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate typically involves multiple steps. One common method includes the condensation of 1,3,3-trimethyl-2H-indole with an appropriate aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential use as a dye or pigment due to its unique color properties. It may also be used as a precursor for the synthesis of other complex organic molecules.
Biology
In biological research, the compound may be investigated for its potential as a fluorescent marker or probe. Its unique structure allows it to interact with various biological molecules, making it useful in imaging and diagnostic applications.
Medicine
The compound may have potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, the compound may be used in the production of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
- 2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde
Uniqueness
Compared to similar compounds, 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate stands out due to its unique combination of functional groups and structural features
Propiedades
Número CAS |
85283-93-8 |
|---|---|
Fórmula molecular |
C54H54N4O4S |
Peso molecular |
855.1 g/mol |
Nombre IUPAC |
9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole;sulfate |
InChI |
InChI=1S/2C27H27N2.H2O4S/c2*1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;1-5(2,3)4/h2*6-18H,5H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
RSWMCMBZUDHZRB-UHFFFAOYSA-L |
SMILES isomérico |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)C.CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)C.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



